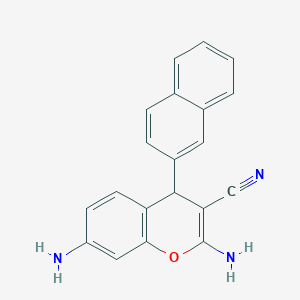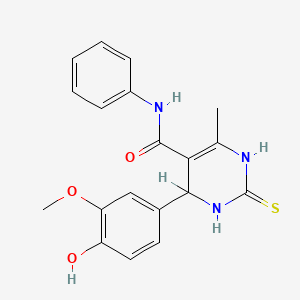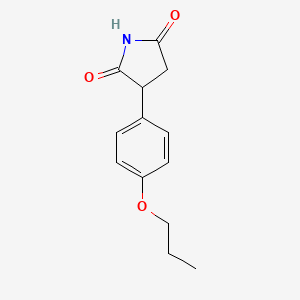
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile, also known as DANC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of chromene derivatives and has been studied for its various biological activities.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with cellular signaling pathways. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis. This compound has also been found to modulate the activity of ion channels and receptors, which are involved in cellular signaling.
Advantages and Limitations for Lab Experiments
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile. One potential direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the study of the structure-activity relationship of this compound and its derivatives to better understand their biological activities. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of this compound in drug development for the treatment of cancer and viral infections could be investigated.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been found to exhibit various biological activities and has been studied for its potential use as a fluorescent probe and in drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile involves the condensation of 2-naphthylamine with 3-cyano-4H-chromene-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 120-130°C for several hours. The resulting product is purified by recrystallization using a suitable solvent such as ethanol.
Scientific Research Applications
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anticancer, antitumor, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2,7-diamino-4-naphthalen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c21-11-17-19(14-6-5-12-3-1-2-4-13(12)9-14)16-8-7-15(22)10-18(16)24-20(17)23/h1-10,19H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJOSVNTFVUQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B5014421.png)




![dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5014441.png)


![4-(benzyloxy)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5014464.png)
![methyl 2-{[(4-ethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5014466.png)
![1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5014489.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5014496.png)
![4-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5014498.png)
![4-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-dioxol-2-one](/img/structure/B5014502.png)